molecular formula C14H9F6NO B1598105 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline CAS No. 57688-35-4

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

Cat. No. B1598105
CAS RN: 57688-35-4
M. Wt: 321.22 g/mol
InChI Key: NVVAZFXYMGPKBC-UHFFFAOYSA-N
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Description

“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” is a synthetic compound with the molecular formula C14H9F6NO . It has gained attention in the scientific community due to its unique properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” consists of a central aniline group attached to a phenoxy group, which in turn is substituted with two trifluoromethyl groups . The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

“4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” has a molecular weight of 321.22 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Application in Antibacterial Research

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : This compound has been used in the synthesis of pyrazole derivatives, which have shown potential as growth inhibitors of drug-resistant bacteria .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the design, synthesis, and antimicrobial studies of 30 novel pyrazole derivatives .
  • Results or Outcomes : Most of the synthesized compounds were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Application in Agrochemical and Pharmaceutical Industries

  • Scientific Field : Agrochemical and Pharmaceutical Chemistry
  • Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline”, are used extensively in the agrochemical and pharmaceutical industries .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis and applications of TFMP and its derivatives .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Application as a Directing Group in Palladium-Catalyzed Reactions

  • Scientific Field : Organic Chemistry
  • Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” has been found to be a highly efficient monodentate transient directing group (MonoTDG) for the palladium-catalyzed direct dehydrogenative cross-coupling of benzaldehydes with arenes .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the use of this compound as a MonoTDG in palladium-catalyzed reactions .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Schiff’s Base

  • Scientific Field : Organic Chemistry
  • Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of Schiff’s base .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of 5,7-Bis(trifluoromethyl)aniline

  • Scientific Field : Organic Chemistry
  • Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of 5,7-bis(trifluoromethyl)aniline .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 5,7-bis(trifluoromethyl)aniline .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of 4-(trialkylmethyl)anilines

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-(Trifluoromethyl)aniline, which can be synthesized using “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline”, was used in the synthesis of 4-(trialkylmethyl)anilines .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 4-(trialkylmethyl)anilines .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of Schiff’s Base

  • Scientific Field : Organic Chemistry
  • Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3,5-bis(trifluoromethyl)aniline, a type of Schiff’s base .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of Schiff’s base .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of 5,7-Bis(trifluoromethyl)aniline

  • Scientific Field : Organic Chemistry
  • Summary of Application : “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline” was used in the synthesis of 5,7-bis(trifluoromethyl)aniline .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 5,7-bis(trifluoromethyl)aniline .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Synthesis of 4-(trialkylmethyl)anilines

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-(Trifluoromethyl)aniline, which can be synthesized using “4-[3,5-Bis(trifluoromethyl)phenoxy]aniline”, was used in the synthesis of 4-(trialkylmethyl)anilines .
  • Methods of Application : The exact methods of application are not specified in the source, but it involves the synthesis of 4-(trialkylmethyl)anilines .
  • Results or Outcomes : The outcomes of this application are not specified in the source .

Safety And Hazards

According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-[3,5-Bis(trifluoromethyl)phenoxy]aniline" . In case of accidental release, it’s advised to prevent further spillage or leakage and avoid discharge into the environment .

properties

IUPAC Name

4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVAZFXYMGPKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372414
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3,5-Bis(trifluoromethyl)phenoxy]aniline

CAS RN

57688-35-4
Record name 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57688-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3,5-bis(trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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